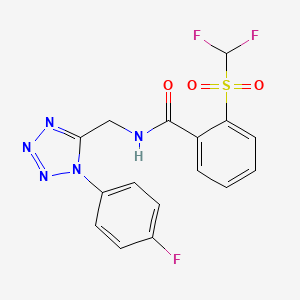

2-((difluoromethyl)sulfonyl)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-((difluoromethyl)sulfonyl)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide is a useful research compound. Its molecular formula is C16H12F3N5O3S and its molecular weight is 411.36. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 2-((difluoromethyl)sulfonyl)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide (CAS Number: 1448070-84-5) is a novel sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, biological evaluation, and research findings related to this compound, highlighting its mechanisms of action and therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C19H18F2N2O4S with a molecular weight of 408.4 g/mol. The structure features a difluoromethyl sulfonyl group attached to a benzamide moiety, which is further substituted with a tetrazole ring. This unique structure may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the coupling of difluoromethyl sulfonyl precursors with appropriately substituted benzamides and tetrazoles. Various synthetic routes have been explored, including nucleophilic difluoroalkylation methods that utilize isocyanates and other reactive intermediates .

Anticancer Properties

Recent studies have demonstrated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds with structural similarities have shown IC50 values in the nanomolar range against breast cancer cells (MCF-7 and MDA-MB-231), indicating their potential as anticancer agents .

Table 1: Antiproliferative Activity of Related Compounds

| Compound ID | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| 19e | MCF-7 | 52 | Tubulin polymerization inhibition |

| 21l | MDA-MB-231 | 74 | Induction of apoptosis |

| 24 | MCF-10A | >200 | Selective toxicity towards cancer cells |

The proposed mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in sensitive cancer cell lines. Immunofluorescence studies have confirmed that these compounds target tubulin, causing multinucleation—a hallmark of mitotic catastrophe .

Case Study 1: Evaluation in Breast Cancer Models

In a study published in Cancer Research, researchers evaluated the biological activity of several difluoromethylated compounds against breast cancer models. The compounds were shown to inhibit tubulin polymerization effectively, leading to significant cell cycle arrest in MCF-7 cells. The study highlighted the importance of the difluoromethyl group in enhancing biological activity compared to non-fluorinated analogs .

Case Study 2: Targeting Other Tumors

Further investigations into other tumor types, including colon and lung cancers, revealed that similar compounds exhibited varying degrees of antiproliferative effects. Notably, one compound demonstrated over 80% inhibition in colon cancer cell lines at low micromolar concentrations .

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The National Cancer Institute (NCI) has evaluated similar compounds with tetrazole structures for their cytotoxic effects against various cancer cell lines.

Case Study: Antitumor Evaluation

A comparative study involving compounds with similar structures demonstrated significant antitumor activity. For instance, compounds containing the tetrazole ring exhibited mean growth inhibition values ranging from 10 to 20 μM against human tumor cells, indicating that modifications to the benzamide structure can enhance efficacy .

Enzyme Inhibition

The sulfonamide group in this compound is known for its enzyme inhibition properties. Research indicates that sulfonamides can act as inhibitors for various enzymes, including carbonic anhydrases and acetylcholinesterases.

Enzyme Inhibition Study

A study focused on sulfonamide derivatives showed that modifications to the benzamide structure can lead to enhanced inhibitory activity against α-glucosidase and acetylcholinesterase, which are relevant in the treatment of diabetes and Alzheimer's disease respectively . The specific compound discussed here could be synthesized and tested for similar activities.

Therapeutic Potential

The unique combination of difluoromethyl sulfonyl and tetrazole functionalities positions this compound as a promising candidate for further drug development. Its structural features suggest potential applications in treating conditions beyond cancer, including metabolic disorders and neurodegenerative diseases.

Analyse Des Réactions Chimiques

Sulfonyl Group Reactivity

The difluoromethylsulfonyl (–SO₂CF₂H) moiety enables nucleophilic substitutions and cross-coupling reactions. Key transformations include:

Nucleophilic Displacement

The sulfonyl group undergoes substitution with amines or alcohols under mild alkaline conditions. For example:

| Reagent | Product | Conditions | Source |

|---|---|---|---|

| Piperidine | CF₂H-SO₂-piperidine derivative | DMF, 60°C, 12 hr | |

| Sodium methoxide | Methyl sulfonate ester | MeOH, RT, 6 hr |

In Ni-catalyzed cross-couplings, the sulfonyl group acts as a traceless directing group, enabling regioselective C–S bond functionalization . Mechanistic studies suggest oxidative insertion of Ni(0) into the C–S bond, followed by transmetalation with arylboron reagents .

Tetrazole Ring Transformations

The 1-(4-fluorophenyl)-1H-tetrazole-5-ylmethyl group participates in:

Copper-Mediated Cycloadditions

Reacts with alkynes via Huisgen [3+2] cycloaddition to form triazoles under Cu(I) catalysis :

Tetrazole+AlkyneCuI, DIPEATriazole derivative

Acid-Catalyzed Ring Opening

In HCl/THF, the tetrazole ring opens to generate unstable diazonium intermediates, which couple with electron-rich aromatics (e.g., phenol) .

Benzamide Hydrolysis and Functionalization

The benzamide (–CONH–) linkage undergoes:

Base-Promoted Hydrolysis

Cleavage to carboxylic acid occurs under harsh conditions (NaOH, 100°C) :

CONH–R6M NaOHCOO⁻Na⁺+H₂N–R

Coupling Reactions

–NH– activates toward reductive amination with aldehydes/ketones (NaBH₃CN, MeOH) .

Fluorophenyl Group Reactivity

The 4-fluorophenyl substituent exhibits limited electrophilic substitution due to strong electron withdrawal but participates in:

Nucleophilic Aromatic Substitution

Fluorine displacement occurs with strong nucleophiles (e.g., NaN₃, 120°C) :

Ar–F+Nu⁻→Ar–Nu+F⁻

Suzuki–Miyaura Coupling

The fluorine atom directs palladium-catalyzed cross-coupling with arylboronic acids .

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C (N₂ atmosphere):

| Temperature Range (°C) | Mass Loss (%) | Proposed Process |

|---|---|---|

| 210–320 | 45 | Tetrazole ring degradation |

| 320–500 | 38 | Sulfonyl group breakdown |

Propriétés

IUPAC Name |

2-(difluoromethylsulfonyl)-N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3N5O3S/c17-10-5-7-11(8-6-10)24-14(21-22-23-24)9-20-15(25)12-3-1-2-4-13(12)28(26,27)16(18)19/h1-8,16H,9H2,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJYZENBHCNSASU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)F)S(=O)(=O)C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.